1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

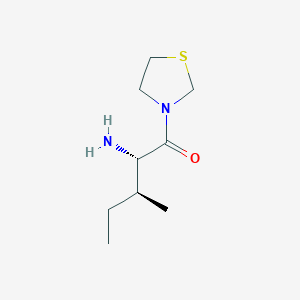

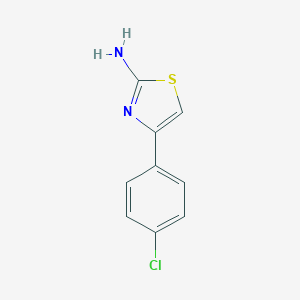

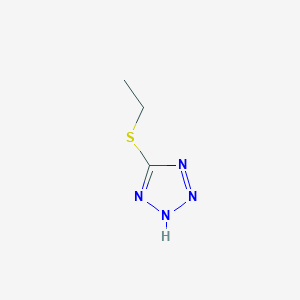

The compound "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" is a thiazolidinone derivative, which is a class of heterocyclic compounds known for their medicinal chemistry applications. Thiazolidinones, such as the one described, often contain a five-membered ring with sulfur and nitrogen heteroatoms and have been extensively studied for their biological activities .

Synthesis Analysis

The synthesis of thiazolidinones typically involves a multi-component reaction, as demonstrated in a study where 2-amino-1-phenylethanone hydrochloride was reacted with an aromatic aldehyde and mercaptoacetic acid in the presence of diisopropylethylamine to yield thiazolidinones . Although the specific synthesis of "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" is not detailed in the provided papers, the general approach to synthesizing thiazolidinones is likely to be similar.

Molecular Structure Analysis

The molecular structure of thiazolidinones is characterized by a five-membered ring with sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. The substituents at positions 2 and 3 can be varied, which affects the compound's properties and potential biological activities .

Chemical Reactions Analysis

Thiazolidinones can undergo various chemical reactions, including cyclocondensation, as part of their synthesis process . They can also participate in reactions to form pyrimidine derivatives, as seen in the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives from compounds containing thiazolidinone structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinones are influenced by their molecular structure and substituents. These properties are typically characterized using spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The specific physical and chemical properties of "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" are not provided in the papers, but these techniques would be applicable for its analysis.

Relevant Case Studies

While the provided papers do not mention case studies involving the specific compound , they do discuss the biological activities of thiazolidinones, including their anti-inflammatory and analgesic effects . Additionally, the synthesis of related compounds and their biological activities are well-documented, indicating the potential for "1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-" to be used in medicinal chemistry applications .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The compound has been used in diastereoselective aldol reactions involving thiazolidinethione chiral auxiliaries. This is significant for synthesizing stereochemically complex molecules (Crimmins et al., 2012).

- It serves as a starting material in the synthesis of various heterocyclic compounds, such as 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, indicating its versatility in organic synthesis (Shen Zhi-qin, 2002).

Metabolic Engineering and Biofuel Applications

- This compound is involved in the metabolic engineering of microorganisms for the synthesis of pentanol isomers. These isomers have potential applications as biofuels, showcasing the relevance of 1-Pentanone in renewable energy research (Cann & Liao, 2009).

Pharmaceutical Applications

- It has been studied for its potential in synthesizing heterocyclic compounds with anti-inflammatory and analgesic activities. This highlights its significance in medicinal chemistry and drug development (Sondhii et al., 1996).

- The compound plays a role in the synthesis of thiazolidinyl phosphonic acids and alkylphosphinic acids, which have applications in pharmaceutical research (Homann, 2006).

Agricultural Applications

- Derivatives synthesized from 1-Pentanone exhibit pesticidal activities, suggesting its use in developing agricultural chemicals (Eliazyan et al., 2013).

Plant Biology

- In plant biology, the stereoisomeric forms of a related metabolite, 3,4-dihydroxy-3-methyl-2-pentanone, have been studied for their role in inducing disease resistance in plants. This implies potential applications in crop protection and understanding plant immune responses (Liu et al., 2019).

Propriétés

Numéro CAS |

136259-20-6 |

|---|---|

Nom du produit |

1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- |

Formule moléculaire |

C₉H₁₈N₂OS · 1/2(C₄H₄O₄) |

Poids moléculaire |

202.32 g/mol |

Nom IUPAC |

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one |

InChI |

InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |

Clé InChI |

ZSOPWZQRZHWYFY-NUXPJIRBSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |

SMILES |

CCC(C)C(C(=O)N1CCSC1)N |

SMILES canonique |

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |

Synonymes |

Ile-thiazolidide isoleucine-thiazolidide isoleucyl-thiazolidide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)